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Compound of Interest

Compound Name: Amino-SS-PEG12-acid

Cat. No.: B8104135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Amino-SS-PEG12-acid, a

heterobifunctional linker, in bioconjugation. This linker is particularly valuable in the

development of targeted therapeutics, such as antibody-drug conjugates (ADCs), due to its

discrete PEG spacer, cleavable disulfide bond, and terminal reactive groups.

Introduction
Amino-SS-PEG12-acid is a versatile crosslinking reagent featuring a primary amine, a

disulfide bond, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The

PEG spacer enhances the solubility and reduces the immunogenicity of the resulting

conjugate.[1] The disulfide bond provides a cleavable linkage, designed to be stable in

systemic circulation but readily reduced in the intracellular environment where concentrations

of reducing agents like glutathione are higher.[2] The terminal amine and carboxylic acid

groups allow for the covalent attachment of two different molecules, making it an ideal tool for

creating complex bioconjugates.[3]

The primary amine can be conjugated to molecules containing activated esters, such as N-

hydroxysuccinimide (NHS) esters, while the carboxylic acid can be coupled to primary amines

using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) and NHS.[4][5]
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Data Presentation
The efficiency and stability of conjugations using Amino-SS-PEG12-acid are influenced by

various reaction parameters. The following tables provide representative data for typical

conjugation and cleavage reactions.

Table 1: Representative Molar Ratios for Carboxylic Acid Activation and Conjugation

Reagent
Molar Ratio
(Linker:Reagent)

Purpose

EDC 1:2 - 1:10
Activation of the carboxyl

group

NHS/sulfo-NHS 1:2 - 1:10
Stabilization of the activated

intermediate

Amine-containing Molecule 1:1 - 1:10
Conjugation to the activated

linker

Table 2: Representative Conditions for Amine Conjugation to an NHS Ester

Parameter Condition

pH 7.0 - 9.0

Molar Excess of NHS Ester 10 to 20-fold

Reaction Time
30 - 60 minutes at room temperature or 2 hours

on ice

Solvent
Amine-free buffer (e.g., PBS) with <10% organic

solvent (e.g., DMSO or DMF)

Table 3: Representative Conditions for Disulfide Bond Cleavage
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Reducing Agent Concentration Incubation Time Temperature

Dithiothreitol (DTT) 10 - 100 mM 1 - 4 hours 37°C

Tris(2-

carboxyethyl)phosphin

e (TCEP)

10 - 50 mM 1 - 2 hours Room Temperature

Experimental Protocols
Herein, we provide detailed protocols for the two primary conjugation strategies utilizing

Amino-SS-PEG12-acid, as well as a protocol for the cleavage of the disulfide bond.

Protocol 1: Conjugation via the Carboxylic Acid Group
This protocol describes the activation of the carboxylic acid terminus of Amino-SS-PEG12-
acid and its subsequent conjugation to a primary amine-containing molecule (e.g., a protein,

peptide, or small molecule).

Materials:

Amino-SS-PEG12-acid

Amine-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

Desalting columns

Procedure:
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Reagent Preparation:

Equilibrate Amino-SS-PEG12-acid, EDC, and NHS/sulfo-NHS to room temperature

before use.

Prepare a 10 mM stock solution of Amino-SS-PEG12-acid in an appropriate organic

solvent (e.g., DMSO or DMF).

Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS/sulfo-NHS in

Activation Buffer.

Activation of Amino-SS-PEG12-acid:

In a reaction tube, combine the Amino-SS-PEG12-acid stock solution with Activation

Buffer.

Add a 5- to 10-fold molar excess of EDC and NHS/sulfo-NHS to the linker solution.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Conjugation to the Amine-containing Molecule:

Dissolve the amine-containing molecule in Coupling Buffer.

Add the activated Amino-SS-PEG12-acid solution to the amine-containing molecule. A

molar ratio of 10:1 to 20:1 (linker to amine-molecule) is a good starting point for

optimization.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching the Reaction:

Add Quenching Buffer to a final concentration of 10-50 mM.

Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

Purification:
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Remove excess, unreacted linker and byproducts by size-exclusion chromatography

(SEC) using a desalting column equilibrated with an appropriate buffer (e.g., PBS). Other

purification methods such as ion-exchange chromatography (IEX) or hydrophobic

interaction chromatography (HIC) may also be employed depending on the properties of

the conjugate.

Protocol 2: Conjugation via the Amine Group
This protocol describes the conjugation of the primary amine of Amino-SS-PEG12-acid to a

molecule containing an activated NHS ester.

Materials:

Amino-SS-PEG12-acid

NHS ester-containing molecule

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Organic Solvent: Anhydrous DMSO or DMF

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting columns

Procedure:

Reagent Preparation:

Equilibrate Amino-SS-PEG12-acid and the NHS ester-containing molecule to room

temperature.

Dissolve Amino-SS-PEG12-acid in Reaction Buffer.

Immediately before use, dissolve the NHS ester-containing molecule in an organic solvent

to a concentration of 10 mM.

Conjugation Reaction:
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Add the NHS ester solution to the Amino-SS-PEG12-acid solution. A 1.5 to 3-fold molar

excess of the NHS ester is recommended. The final concentration of the organic solvent

should be kept below 10% to avoid denaturation of protein substrates.

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle

mixing.

Quenching the Reaction:

Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS

ester.

Incubate for 15 minutes at room temperature.

Purification:

Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.

Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the reductive cleavage of the disulfide bond within the Amino-SS-
PEG12-acid linker.

Materials:

Disulfide-linked conjugate

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Reaction Setup:

Dissolve the disulfide-linked conjugate in Reaction Buffer.

Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
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Reduction Reaction:

Add the reducing agent to the conjugate solution to a final concentration of 10-100 mM for

DTT or 10-50 mM for TCEP.

Incubate at 37°C for 1-4 hours for DTT or at room temperature for 1-2 hours for TCEP.

Analysis:

The cleavage of the disulfide bond can be confirmed by various analytical techniques,

including SDS-PAGE (under reducing vs. non-reducing conditions), mass spectrometry, or

HPLC.

Visualizations
The following diagrams illustrate the chemical reactions and a general workflow for the

synthesis of an antibody-drug conjugate (ADC) using Amino-SS-PEG12-acid.
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Caption: Reaction scheme for carboxylic acid activation and conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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